molecular formula C12H15N5O2 B2588724 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19970-44-6

8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2588724
CAS No.: 19970-44-6
M. Wt: 261.285
InChI Key: SHYFTMONKHOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound intended for research and development applications. Compounds based on the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold are of significant interest in medicinal chemistry and pharmaceutical research . Related structures have been investigated as potent inhibitors of enzymes like glutaminyl cyclase (QC), which is a target in the research of Alzheimer's disease and other neurodegenerative disorders . The specific substitution pattern on the core structure, including ethyl and methyl groups, is designed to modulate the compound's properties and interaction with biological targets. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers can request a certificate of analysis for this product. For more details, please contact our scientific support team.

Properties

IUPAC Name

6-ethyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-5-16-7(2)6-17-8-9(13-11(16)17)14(3)12(19)15(4)10(8)18/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFTMONKHOEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the C8 Position

The ethyl group at C8 participates in nucleophilic displacement reactions under basic conditions. For example:

  • Reaction with amines : Treatment with primary/secondary amines (e.g., piperazine derivatives) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields C8-aminated products .

  • Halogen exchange : Iodide or bromide anions facilitate substitution in the presence of catalytic CuI, producing halogenated analogs .

Reaction TypeReagents/ConditionsProductYield (%)Reference
AminationPiperazine, DMF, 70°CC8-piperazinyl derivative65–72
IodinationNaI, CuI, DMSO, 100°C8-Iodo analog58

Oxidation and Reduction of Carbonyl Groups

The dione moiety at positions 2 and 4 undergoes redox reactions:

  • Oxidation : Strong oxidants like KMnO₄ in acidic media convert carbonyls to carboxylic acids, though this often degrades the purine core.

  • Reduction : LiAlH₄ selectively reduces the C2 carbonyl to a hydroxyl group, forming a diol intermediate.

ReactionConditionsOutcomeStability
OxidationKMnO₄, H₂SO₄, 60°C, 6 hrPartial decompositionLow
ReductionLiAlH₄, THF, 0°C, 2 hrC2 hydroxyl formationModerate

Cross-Coupling Reactions for Functionalization

The imidazo-purine scaffold supports Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling : Arylboronic acids react at C5 or C7 positions using Pd(PPh₃)₄/Na₂CO₃ in ethanol/water .

  • Buchwald-Hartwig amination : Primary amines couple at C3 with Pd₂(dba)₃/Xantphos catalysts .

Coupling TypeSubstrateCatalyst SystemYield (%)
Suzuki-Miyaura4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃81
Buchwald-HartwigBenzylaminePd₂(dba)₃, Xantphos68

Cyclization and Ring Expansion

Under high-temperature or microwave-assisted conditions, the compound undergoes cyclization to form tricyclic derivatives:

  • With alkyl dihalides : Reaction with 1,2-dibromoethane in DMF at 120°C generates a fused pyrimidine ring .

  • Microwave synthesis : Short-duration (10–15 min) cycles enhance yields of macrocyclic products .

Cyclization AgentConditionsProductPurity (%)
1,2-DibromoethaneDMF, 120°C, 8 hrPyrimidine-fused analog89
1,3-DibromopropaneMicrowave, 150°C, 15 min11-membered macrocycle76

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring-opening:

  • Acidic conditions (pH < 3) : Protonation at N1 leads to imidazole ring cleavage, forming a pyrimidine dicarboxylic acid .

  • Basic conditions (pH > 10) : Deprotonation at N7 triggers rearrangement to a quinazolinone derivative .

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition at the C4 carbonyl, producing dimeric structures with retained purine integrity.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds with imidazo[2,1-f]purine structures exhibit significant anticancer properties. Specifically, derivatives of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored as potential topoisomerase inhibitors. These inhibitors target enzymes critical for DNA replication and transcription in cancer cells. Studies have shown that these compounds can effectively inhibit the growth of liver and lung cancer cells by interfering with their DNA repair mechanisms .

2. Serotonin Receptor Modulation
The compound has been investigated for its potential as a serotonin receptor modulator. This application is particularly relevant in the treatment of psychiatric disorders such as depression and anxiety. The modulation of serotonin receptors can lead to improved therapeutic outcomes in patients suffering from these conditions .

3. Antimicrobial Properties
Imidazo[2,1-f]purines have also demonstrated antimicrobial activity against various pathogens. The structural features of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione contribute to its ability to disrupt microbial cell functions and inhibit growth .

Biochemical Applications

1. Enzyme Inhibition
This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases that play a role in cellular signaling and metabolism .

2. Molecular Probes
Due to its unique structure and reactivity, 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can serve as a molecular probe in biochemical assays. Its ability to interact with various biological macromolecules makes it suitable for studying enzyme-substrate interactions and protein-ligand binding .

Material Science Applications

1. Synthesis of Functional Materials
The compound's derivatives are being explored for their potential in creating functional materials with specific electronic or optical properties. Research into the synthesis of polymeric materials incorporating imidazo[2,1-f]purines has indicated that these materials may exhibit unique electronic characteristics beneficial for applications in organic electronics .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutics examined the efficacy of imidazo[2,1-f]purine derivatives against various cancer cell lines. The results indicated that 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed significant cytotoxicity against liver cancer cells when tested at varying concentrations over a period of 48 hours .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in animal models of depression. The study demonstrated that administration of the compound led to increased serotonin levels in the brain and improved behavioral outcomes in models designed to mimic depressive states .

Mechanism of Action

The mechanism of action of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and pharmacokinetic profiles of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized by comparing it to structurally analogous compounds (Table 1).

Table 1: Structural and Pharmacological Comparison of Selected Imidazo[2,1-f]purine-2,4-dione Derivatives

Compound Name & Substituents Key Targets Pharmacological Activity Metabolic Stability (HLM) Lipophilicity (logP) References
8-Ethyl-1,3,7-trimethyl Not explicitly studied Hypothesized: Moderate 5-HT1A affinity Moderate (predicted) ~2.5 (predicted) N/A
3i : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl 5-HT1A/5-HT7 receptors Antidepressant (FST ED50: 2.5 mg/kg); Anxiolytic Moderate 3.8
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl)-1,3-dimethyl 5-HT1A receptor (Ki = 0.6 nM) Antidepressant (FST); α1-adrenolytic effect High 3.2
AZ-861 : 8-(4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl 5-HT1A receptor (Ki = 0.2 nM) Stronger 5-HT1A agonism; Lipid metabolism effects Moderate 3.5
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl PPARγ agonist Anticancer (ROS induction, caspase-3 activation) Not reported 4.1
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl)-1,3-dimethyl) PDE4B/PDE10A, 5-HT1A/D2 receptors Dual receptor/enzyme inhibition Not reported 3.0

Key Findings from Comparative Analysis

Methyl groups at positions 1, 3, and 7 enhance lipophilicity, aiding blood-brain barrier penetration, but may limit solubility compared to hydroxylated analogs (e.g., 8-(2-hydroxyethyl) derivatives in ).

Pharmacological Specificity :

  • Piperazinylalkyl derivatives (e.g., 3i , AZ-853 ) exhibit strong 5-HT1A receptor affinity (Ki < 1 nM) and antidepressant efficacy in the forced swim test (FST) but show weaker PDE4B/PDE10A inhibition .
  • Trifluoromethyl substitutions (e.g., AZ-861 ) enhance 5-HT1A agonism but introduce side effects like lipid metabolism disturbances .

Metabolic and Safety Profiles: Compounds with shorter alkyl chains (e.g., AZ-853) demonstrate higher metabolic stability in human liver microsomes (HLM) compared to those with extended chains (e.g., 3i) . α1-Adrenolytic activity in AZ-853 correlates with hypotension, whereas the ethyl-substituted target compound may lack this effect due to reduced basicity .

Biological Activity

8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopyridine class. Its unique structure features an imidazole ring fused with a purine moiety, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry, particularly as a modulator of neurotransmitter systems.

The biological activity of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with various molecular targets:

  • GABA_A Receptors : The compound acts as a positive allosteric modulator of GABA_A receptors. This interaction enhances the inhibitory effects of GABA neurotransmission, which may contribute to anxiolytic and sedative properties observed in experimental models .
  • Serotonin Receptors : Recent studies indicate that derivatives of this compound may also exhibit activity at serotonin receptors, suggesting potential antidepressant effects .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antidepressant-Like Effects : In animal models, particularly the forced swim test in mice, the compound has shown significant antidepressant-like effects. It outperformed standard reference drugs such as diazepam in terms of anxiolytic activity .
  • Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects through various behavioral assays. Findings suggest that it may reduce anxiety levels effectively compared to traditional anxiolytics .

Case Studies and Research Findings

Several studies have explored the biological activity of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

  • Behavioral Studies : In a study focusing on behavioral models of depression and anxiety, the compound was administered to rodents. Results indicated a significant reduction in immobility time during the forced swim test and increased exploratory behavior in elevated plus-maze tests.
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to GABA_A and serotonin receptors. This binding profile supports its role as a modulator and provides insights into its potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneStructureAntidepressant-like; Anxiolytic
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneStructureProminent antidepressant activity

Q & A

Q. What are the common synthetic routes for 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

The compound is synthesized via alkylation and cyclization strategies. A typical approach involves:

  • Stepwise alkylation : Reacting imidazo-purine precursors with ethylating agents (e.g., ethyl halides) under basic conditions to introduce the 8-ethyl group.
  • Cyclization : Using reagents like sodium ascorbate and copper(I) iodide in Huisgen 1,3-dipolar cycloaddition reactions to form the fused imidazo-purine core .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (EtOH/Et₂O) yield high-purity products .

Q. How is the purity and structural integrity of this compound typically verified?

Analytical methods include:

  • HPLC : ≥98% purity verification using C18 reverse-phase columns with UV detection at 254 nm .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 1,3,7-positions and ethyl at C8) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) matched to theoretical masses (e.g., C₁₁H₁₆N₆O₂: calculated 280.13, observed 280.14) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying catalytic conditions?

Key parameters for optimization:

  • Catalyst selection : CuI/N,N'-dimethylethylenediamine systems improve Huisgen cycloaddition efficiency (yield: 55–70%) .
  • Solvent ratios : tert-butanol/H₂O (4:1 v/v) enhances solubility of intermediates, reducing side reactions .
  • Temperature control : Maintaining 65°C during cyclization minimizes decomposition .
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) ensures timely termination to avoid over-alkylation .

Q. What methodological approaches are used to study structure-activity relationships (SAR) of substituents on the purine-dione core?

SAR studies involve:

  • Substituent variation : Synthesizing analogs with fluorinated, hydroxylated, or aryl groups at C8 (e.g., 8-(3-fluorophenoxy)ethyl derivatives) to assess adenosine receptor binding .
  • Molecular docking : Using software (e.g., AutoDock Vina) to predict interactions with adenosine A₁/A₂ₐ receptors, guided by crystallographic data of similar purinediones .
  • In vitro assays : Radioligand displacement assays (IC₅₀ values) to quantify receptor affinity changes with substituent modifications .

Q. How can contradictions in crystallographic data between studies be resolved?

Discrepancies in reported crystal structures (e.g., bond angles, packing motifs) are addressed by:

  • Revisiting XRD parameters : Ensuring high-resolution data collection (e.g., <1.0 Å) and refining thermal displacement parameters .
  • DFT calculations : Comparing experimental data with optimized geometries (B3LYP/6-31G* level) to validate structural assignments .
  • Cross-validation : Repeating syntheses under standardized conditions to rule out polymorphic variations .

Q. How can theoretical frameworks (e.g., adenosine receptor antagonism) guide the design of derivatives?

Integrate theory via:

  • Ligand-receptor hypotheses : Align substituent design with known pharmacophores for adenosine antagonists (e.g., hydrophobic C8 groups enhance blood-brain barrier penetration) .
  • Free-energy perturbation (FEP) : Simulate binding energetics to prioritize synthetic targets with predicted ΔG < -9 kcal/mol .
  • Mechanistic studies : Use stopped-flow kinetics to correlate electronic effects (e.g., electron-withdrawing groups at C7) with receptor off-rates .

Methodological Notes

  • Data contradiction analysis : Compare HPLC retention times and NMR splitting patterns across labs to identify batch-specific impurities .
  • Experimental design : Employ a fractional factorial design (e.g., 2⁴-1) to test solvent, catalyst, temperature, and time variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.